beta-CYCLODEXTRIN

Vue d'ensemble

Description

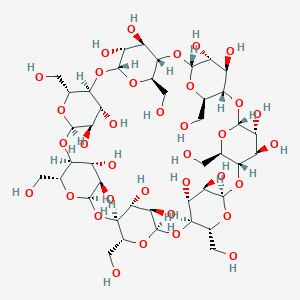

La β-CYCLODEXTRINE est un oligosaccharide cyclique composé de sept unités de glucose liées par des liaisons glycosidiques alpha-1,4. Elle est dérivée de l'amidon par conversion enzymatique et est connue pour sa capacité à former des complexes d'inclusion avec diverses molécules en raison de sa structure unique. La molécule possède une cavité hydrophobe et un extérieur hydrophile, ce qui la rend appropriée pour l'encapsulation de composés hydrophobes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La β-CYCLODEXTRINE est synthétisée à partir de l'amidon en utilisant l'enzyme cyclodextrine glycosyltransférase. Le processus implique la conversion de l'amidon en un mélange d'alpha-, bêta- et gamma-cyclodextrines, qui sont ensuite séparées et purifiées. Les conditions de réaction incluent généralement un pH compris entre 5 et 6 et une température de 50 à 60 °C .

Méthodes de production industrielle : La production industrielle de β-CYCLODEXTRINE implique l'utilisation de bioréacteurs à grande échelle où l'amidon est converti enzymatiquement. Le mélange résultant est soumis à des techniques chromatographiques pour isoler la β-CYCLODEXTRINE. Le composé est ensuite cristallisé et séché pour obtenir un produit pur .

Analyse Des Réactions Chimiques

Types de réactions : La β-CYCLODEXTRINE subit diverses réactions chimiques, notamment :

Oxydation : La β-CYCLODEXTRINE peut être oxydée pour former des dérivés aux propriétés modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyles sur les unités de glucose.

Réactifs et conditions courants :

Oxydation : Le periodate de sodium est couramment utilisé pour les réactions d'oxydation.

Réduction : Le borohydrure de sodium est utilisé pour les réactions de réduction.

Substitution : Des réactifs tels que l'épichlorhydrine et la monochlorotriazinyle sont utilisés pour les réactions de substitution.

Principaux produits :

Dérivés oxydés : Ils ont des applications dans l'administration de médicaments et la remédiation environnementale.

Dérivés réduits : Ils sont utilisés dans l'industrie alimentaire pour leur stabilité accrue.

Dérivés substitués : Ils ont une solubilité améliorée et sont utilisés dans les produits pharmaceutiques.

4. Applications de la recherche scientifique

La β-CYCLODEXTRINE a une large gamme d'applications dans divers domaines :

Chimie : Utilisée comme molécule hôte en chimie supramoléculaire pour la formation de complexes d'inclusion.

Biologie : Employée dans la stabilisation des protéines et des enzymes.

5. Mécanisme d'action

La β-CYCLODEXTRINE exerce ses effets par la formation de complexes d'inclusion avec des molécules invitées. La cavité hydrophobe de la β-CYCLODEXTRINE encapsule les composés hydrophobes, tandis que l'extérieur hydrophile assure la solubilité dans les milieux aqueux. Ce mécanisme améliore la stabilité, la solubilité et la biodisponibilité des composés encapsulés .

Composés similaires :

α-CYCLODEXTRINE : Composée de six unités de glucose, elle possède une cavité plus petite.

γ-CYCLODEXTRINE : Composée de huit unités de glucose, elle possède une cavité plus grande.

Comparaison :

β-CYCLODEXTRINE vs. α-CYCLODEXTRINE : La β-CYCLODEXTRINE a une cavité plus grande, ce qui la rend appropriée pour encapsuler des molécules plus grandes.

β-CYCLODEXTRINE vs. γ-CYCLODEXTRINE : La β-CYCLODEXTRINE est plus rentable et largement utilisée en raison de sa taille de cavité optimale et de sa facilité de production.

La β-CYCLODEXTRINE se démarque par son équilibre entre la taille de la cavité, la rentabilité et la polyvalence dans la formation de complexes d'inclusion, ce qui en fait un choix privilégié dans diverses applications.

Applications De Recherche Scientifique

Beta-CYCLODEXTRIN has a wide range of applications in various fields:

Chemistry: Used as a host molecule in supramolecular chemistry for forming inclusion complexes.

Biology: Employed in the stabilization of proteins and enzymes.

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: Applied in the food industry as a stabilizer and in the textile industry for improving dye uptake.

Mécanisme D'action

Beta-CYCLODEXTRIN exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic compounds, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the stability, solubility, and bioavailability of the encapsulated compounds .

Comparaison Avec Des Composés Similaires

Alpha-CYCLODEXTRIN: Composed of six glucose units, has a smaller cavity.

Gamma-CYCLODEXTRIN: Composed of eight glucose units, has a larger cavity.

Comparison:

Beta-CYCLODEXTRIN vs. Alpha-CYCLODEXTRIN: this compound has a larger cavity, making it suitable for encapsulating larger molecules.

This compound vs. Gamma-CYCLODEXTRIN: this compound is more cost-effective and widely used due to its optimal cavity size and ease of production.

This compound stands out due to its balance of cavity size, cost-effectiveness, and versatility in forming inclusion complexes, making it a preferred choice in various applications.

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H10O5)7, C42H70O35 | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79647-56-6 | |

| Record name | Poly(β-cyclodextrin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79647-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020358 | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | β-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7585-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betadex [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betadex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV039JZZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.